molecular formula C13H11NO B8453666 4-(2-Hydroxyethyl)-1-naphthonitrile

4-(2-Hydroxyethyl)-1-naphthonitrile

Cat. No.: B8453666
M. Wt: 197.23 g/mol
InChI Key: ZYERAUDGKPMKSV-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1-naphthonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-1-naphthonitrile typically involves the reaction of 4-bromonaphthalene-1-carbonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonitrile group can be reduced to form an amine group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(2-Carboxyethyl)naphthalene-1-carbonitrile

    Reduction: 4-(2-Aminoethyl)naphthalene-1-carbonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Hydroxyethyl)-1-naphthonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the carbonitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarbonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.

    2-Naphthalenecarbonitrile: Similar structure but with the carbonitrile group in a different position, affecting its reactivity and applications.

    4-(2-Hydroxyethyl)benzonitrile: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and applications.

Uniqueness

4-(2-Hydroxyethyl)-1-naphthonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups on a naphthalene backbone. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-(2-hydroxyethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C13H11NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,15H,7-8H2

InChI Key

ZYERAUDGKPMKSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (4-cyanonaphthalen-1-yl)acetic acid (100 mg, 0.47 mmol) in THF (6 mL) was treated with borane dimethyl sulfide complex (2M, 0.47 mL, 0.94 mmol) and the reaction was stirred for 3 hours at room temperature. The reaction was quenched with methanol and the mixture was partitioned with ethyl acetate and 2N HCl/water. The aqueous was extracted again with ethyl acetate and the organic layers were washed with brine, dried over sodium sulfate and evaporated. The residue was purified on a CombiFlash Rf (12 gm, gradient 10-80% ethyl acetate in hexanes) to afford the title alcohol as an oil. 1H-NMR (500 MHz, CDCl3) δ ppm 1.80 (br s, 1H), 3.48 (t, J=6.4 Hz, 2H), 4.10 (t, J=6.4 Hz, 2H), 7.52 (d, J=7.3 Hz, 1H), 7.75 (m, 2H), 7.92 (d, J=7.2 Hz, 1H), 8.22 (d, J=8.2 Hz, 1H). 8.34 (d, J=8.0 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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